

# Tazofelone: A Technical Overview of its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tazofelone

Cat. No.: B1681938

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This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Tazofelone**. This document is intended for researchers, scientists, and drug development professionals interested in the foundational characteristics of this molecule.

## Chemical Structure and Identification

**Tazofelone**, systematically named 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, is a small molecule belonging to the thiazolidin-4-one class of heterocyclic compounds. Its chemical structure is characterized by a central thiazolidin-4-one ring substituted at the 5-position with a 3,5-di-tert-butyl-4-hydroxybenzyl group.

Key Identifiers:

- IUPAC Name: 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one[1]
- Molecular Formula:  $C_{18}H_{27}NO_2S$ [1]
- CAS Number: 136433-51-7

## Physicochemical Properties

A summary of the key physicochemical properties of **Tazofelone** is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for formulation development.

Property	Value	Source
Molecular Weight	321.5 g/mol	PubChem[1]
Monoisotopic Mass	321.17625028 Da	PubChem[1]
XLogP3	5.1	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	3	PubChem
Exact Mass	321.17625028 Da	PubChem[1]
Topological Polar Surface Area	74.6 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	22	PubChem
Complexity	386	PubChem[1]

## Biological Activity and Signaling Pathways

As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action, biological targets, and signaling pathways modulated by **Tazofelone**. While the thiazolidin-4-one scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects in various derivatives, no specific studies on **Tazofelone**'s pharmacological profile have been identified.

The presence of the sterically hindered phenolic group (3,5-di-tert-butyl-4-hydroxyphenyl) is a common feature in antioxidant compounds, suggesting a potential for radical scavenging activity. However, without experimental data, this remains a theoretical consideration.

Due to the absence of specific information on **Tazofelone**'s biological activity, a diagram of its signaling pathway cannot be provided at this time.

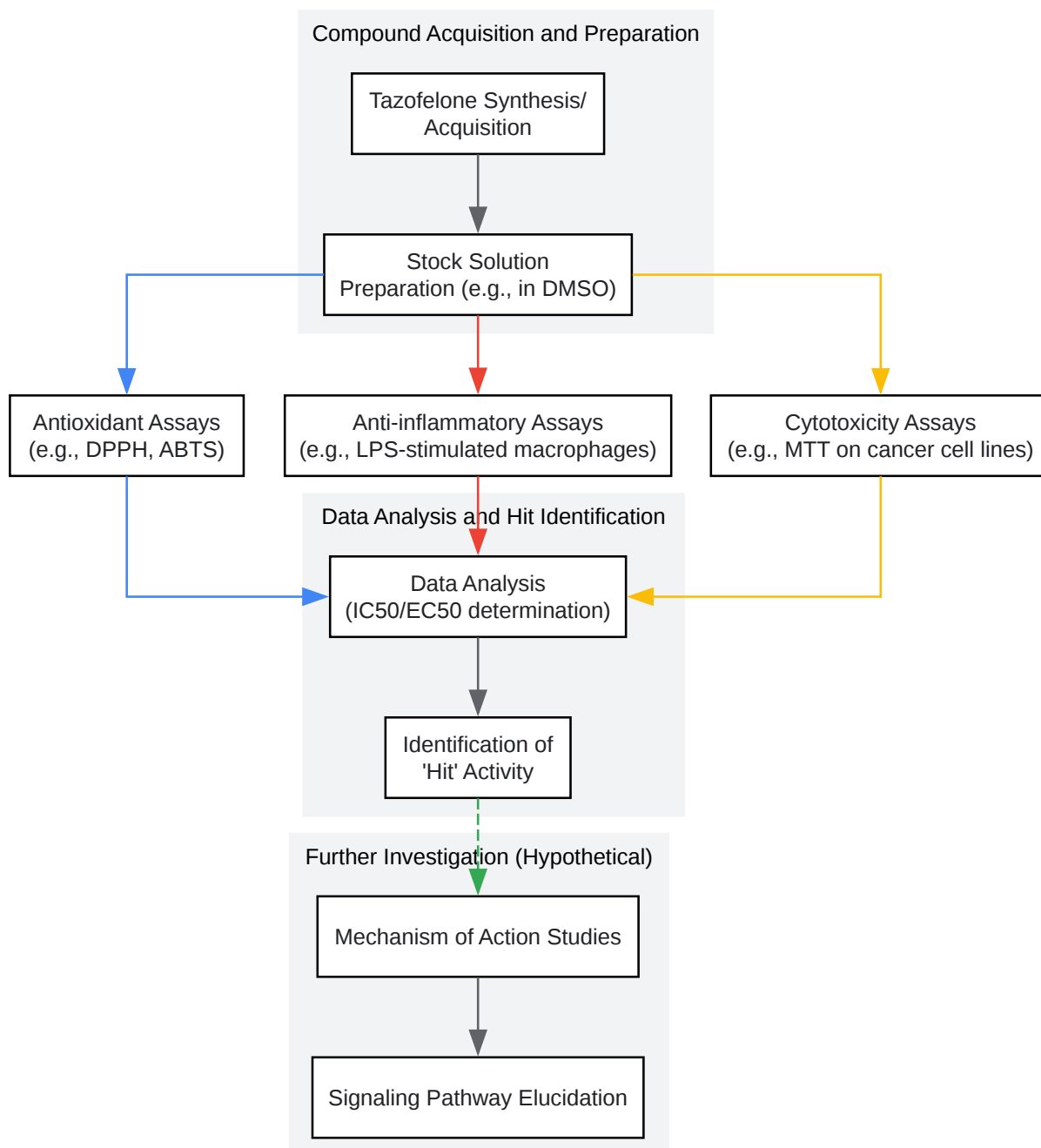
## Experimental Protocols

Consistent with the lack of published research on the biological effects of **Tazofelone**, no specific experimental protocols for this compound are available. General methodologies for evaluating the biological activities of novel chemical entities, such as those mentioned for the broader class of thiazolidin-4-ones, would be applicable. These could include:

- In vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or cellular antioxidant assays.
- Anti-inflammatory assays: Measurement of inflammatory cytokine production (e.g., TNF- $\alpha$ , IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, or cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition assays.
- Cytotoxicity and anticancer assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assays against a panel of cancer cell lines.

Below is a generalized workflow for the initial screening of a novel compound like **Tazofelone** for potential biological activity.

## Generalized Workflow for Biological Screening

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## References

- 1. (5R)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | C<sub>18</sub>H<sub>27</sub>NO<sub>2</sub>S | CID 643569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tazofelone: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681938#tazofelone-chemical-structure-and-properties]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)